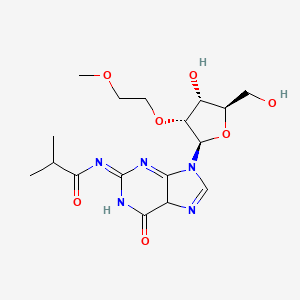
Guanosine, 2'-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine, 2’-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)- is a modified nucleoside derivative of guanosine Nucleosides are fundamental components of nucleic acids, which are essential for various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 2’-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)- typically involves the modification of the guanosine molecule. The process may include:
Protection of Hydroxyl Groups: Protecting the hydroxyl groups of guanosine to prevent unwanted reactions.
Introduction of the 2’-O-(2-methoxyethyl) Group: Using reagents such as 2-methoxyethyl chloride in the presence of a base to introduce the 2’-O-(2-methoxyethyl) group.
N-Acylation: Acylating the amino group with 2-methyl-1-oxopropyl chloride under suitable conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine, 2’-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 2’-O-(2-methoxyethyl) group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Nucleophiles like thiols or amines, basic conditions.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the replacement of the 2’-O-(2-methoxyethyl) group with other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, modified nucleosides like Guanosine, 2’-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)- are used to study nucleic acid interactions and functions. They can be incorporated into oligonucleotides for research purposes.
Medicine
In medicine, this compound may have potential applications in antiviral and anticancer therapies. Modified nucleosides are often explored for their ability to interfere with viral replication or cancer cell proliferation.
Industry
In the industrial sector, this compound can be used in the production of nucleic acid-based products, such as diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of Guanosine, 2’-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)- involves its incorporation into nucleic acids. This incorporation can disrupt normal nucleic acid functions, leading to various biological effects. The molecular targets may include enzymes involved in nucleic acid synthesis and repair.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine: The parent compound, which lacks the 2’-O-(2-methoxyethyl) and N-(2-methyl-1-oxopropyl) modifications.
2’-O-Methylguanosine: A similar compound with a methyl group instead of the 2-methoxyethyl group.
N-Acylated Guanosine Derivatives: Compounds with different acyl groups attached to the amino group.
Uniqueness
Guanosine, 2’-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)- is unique due to its specific modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, binding affinity, and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C17H25N5O7 |
|---|---|
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C17H25N5O7/c1-8(2)14(25)20-17-19-13-10(15(26)21-17)18-7-22(13)16-12(28-5-4-27-3)11(24)9(6-23)29-16/h7-12,16,23-24H,4-6H2,1-3H3,(H,20,21,25,26)/t9-,10?,11-,12-,16-/m1/s1 |
InChI-Schlüssel |
LVHQRCMJGFGEFA-MFFDTGCVSA-N |
Isomerische SMILES |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OCCOC |
Kanonische SMILES |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


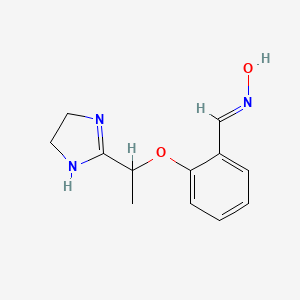
![1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)-phenyl]prop-2-en-1-one](/img/structure/B12341587.png)
![(3Z,5Z,7Z,11Z,13Z)-21-[2,4-dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B12341592.png)
![(E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid](/img/structure/B12341593.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B12341595.png)
![5,7,8,8a-tetrahydro-1H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione](/img/structure/B12341598.png)
![(1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B12341603.png)
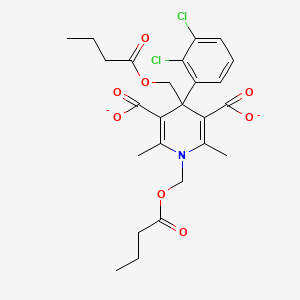

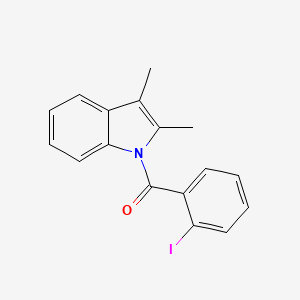

![Ethyl 3-amino-2-(((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B12341640.png)
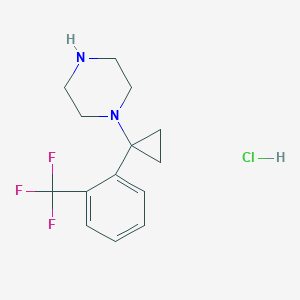
![2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12341669.png)
